1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
The compound 1-(2,3-dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group and a substituted ethyl chain with 4-methylpiperazine and thiophen-3-yl moieties. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity . While direct data on this specific compound are absent in the provided evidence, its structural features align with analogs reported for anticancer, antimicrobial, and receptor-targeting applications (e.g., dopamine D3 receptor ligands in and kinase inhibitors in ).
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-23-8-10-24(11-9-23)17(15-7-12-28-14-15)13-21-20(25)22-16-5-4-6-18(26-2)19(16)27-3/h4-7,12,14,17H,8-11,13H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWDNOBSHPMUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS Number: 1171851-97-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews current research findings, including its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The structure incorporates a dimethoxyphenyl moiety and a piperazine ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1171851-97-0 |
| Molecular Formula | C20H28N4O3S |
| Molecular Weight | 404.5 g/mol |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors, typically involving urea derivatives and piperazine. The synthesis pathway often includes the formation of intermediates that are subsequently reacted to yield the final product.
Antitumor Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain urea derivatives had GI50 values in the low micromolar range against multiple cancer types, suggesting their potential as anticancer agents .
Antimicrobial Activity
Compounds containing thiophene and piperazine moieties have been recognized for their antimicrobial properties. Research indicates that similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group may enhance this activity by improving solubility and bioavailability .
The biological mechanisms underlying the activity of this compound are likely multifaceted. Preliminary studies suggest that it may act through inhibition of specific enzymes involved in cellular proliferation or through modulation of signaling pathways associated with cancer cell survival. The compound's structural features may facilitate interactions with target proteins, leading to altered cellular responses .
Study 1: Anticancer Efficacy
In a study examining the effects of various urea derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited selective cytotoxicity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
A comparative study on the antimicrobial activity of thiophene-containing urea derivatives revealed that those with structural similarities to our compound displayed considerable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting their potential for development into therapeutic agents for bacterial infections .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Anticancer Activity
Research has shown that urea derivatives, including this compound, can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
- Case Study : A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer efficacy .
Urease Inhibition
Urease is an enzyme associated with various pathological conditions including kidney stone formation and urease-related infections. Compounds like this one have been evaluated for their ability to inhibit urease activity.
- Findings : In vitro studies indicated that certain structural modifications lead to enhanced urease inhibition, making these compounds valuable in treating conditions linked to urease activity .
Antimicrobial Properties
The presence of a thiophene moiety contributes to the antimicrobial activity of the compound. Thiophene derivatives are known for their effectiveness against a range of bacterial and fungal pathogens.
- Research Insight : Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
CNS Activity
Due to the presence of piperazine in its structure, this compound may also exhibit central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties.
Comparison with Similar Compounds
Structural Analogues with Urea Backbones
Several urea derivatives in and share key structural motifs with the target compound. For example:
Key Observations :
- The target compound’s estimated weight (~450) is lower, suggesting favorable pharmacokinetics.
- Yield Trends : Electron-donating groups (e.g., methoxy in 11l) correlate with moderate yields (~85%), while sterically hindered substituents (e.g., 3,5-bis(trifluoromethyl) in 3d) lower yields (70.1%) .
- Biological Relevance : The thiophen-3-yl group in the target compound mirrors bioactive analogs in (e.g., 3a and 3b), which target dopamine D3 receptors .
Non-Urea Analogues with Shared Motifs
- Benzamide-Piperazine Derivatives (): Compounds 3a and 3b replace urea with benzamide but retain thiophen-3-yl and piperazine groups. These showed nanomolar affinity for D3 receptors, suggesting the thiophene-piperazine motif is critical for receptor interaction .
- Tetrazole-Benzothiophene Derivatives () : While structurally distinct (tetrazole core vs. urea), these compounds share methoxyphenyl and benzothiophene groups. Their anticancer activity highlights the importance of aromatic and heterocyclic moieties in drug design .
Challenges and Limitations
- Data Gaps : Direct pharmacological data (e.g., IC50, binding assays) for the target compound are unavailable, limiting mechanistic comparisons.
- Contradictions : While bulky groups (e.g., trifluoromethyl) improve target affinity in some cases (), they may reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
